molecular formula C26H27N5O5S2 B1683856 Bisindolylmaleimide IX mesylate CAS No. 138489-18-6

Bisindolylmaleimide IX mesylate

Cat. No. B1683856
M. Wt: 553.7 g/mol
InChI Key: SAWVGDJBSPLRRB-UHFFFAOYSA-N
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Patent
US05057614

Procedure details

1.455 g of the product of Example 58 in 45 ml of ethanol were treated with 364 mg of thiourea and the mixture was heated at reflux for 18 hours. After cooling the precipitate was filtered off and washed with ethanol and with diethyl ether. The solid was dried to give 1.33 g of 3-[1-[3-(amidinothio)propyl]-3-indolyl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione methanesulphonate, m.p. 236°-238° C. (decomposition).
Name
product
Quantity
1.455 g
Type
reactant
Reaction Step One
Quantity
364 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]2[C:12](=[O:34])[NH:13][C:14](=[O:33])[C:15]=2[C:16]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]([CH2:25][CH2:26][CH2:27][O:28][S:29]([CH3:32])(=[O:31])=[O:30])[CH:17]=2)=[CH:3]1.[NH2:35][C:36]([NH2:38])=[S:37]>C(O)C>[CH3:32][S:29]([OH:31])(=[O:30])=[O:28].[C:36]([S:37][CH2:27][CH2:26][CH2:25][N:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:16]([C:15]2[C:14](=[O:33])[NH:13][C:12](=[O:34])[C:11]=2[C:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:2]([CH3:1])[CH:3]=2)=[CH:17]1)(=[NH:38])[NH2:35] |f:3.4|

Inputs

Step One
Name
product
Quantity
1.455 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C=1C(NC(C1C1=CN(C2=CC=CC=C12)CCCOS(=O)(=O)C)=O)=O
Name
Quantity
364 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with ethanol and with diethyl ether
CUSTOM
Type
CUSTOM
Details
The solid was dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)O.C(N)(=N)SCCCN1C=C(C2=CC=CC=C12)C=1C(NC(C1C1=CN(C2=CC=CC=C12)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.